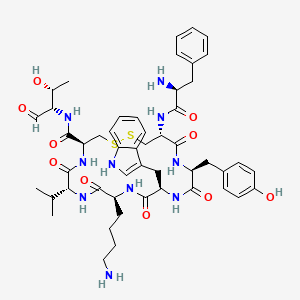

H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2

説明

化合物H-D-フェニルアラニン-システイン-チロシン-D-トリプトファン-リシン-バリン-システイン-スレオニン-NH2 は、アミノ酸の配列を持つ合成ペプチドです。医薬品化学や生物学研究など、さまざまな分野で潜在的な用途があることで知られています。このペプチドは、その構造の複雑さと天然アミノ酸と非天然アミノ酸の両方が存在することにより、特に興味深いものです。

特性

分子式 |

C50H66N10O10S2 |

|---|---|

分子量 |

1031.3 g/mol |

IUPAC名 |

(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H66N10O10S2/c1-28(2)43-50(70)59-42(49(69)57-40(25-61)29(3)62)27-72-71-26-41(58-44(64)35(52)21-30-11-5-4-6-12-30)48(68)55-38(22-31-16-18-33(63)19-17-31)46(66)56-39(23-32-24-53-36-14-8-7-13-34(32)36)47(67)54-37(45(65)60-43)15-9-10-20-51/h4-8,11-14,16-19,24-25,28-29,35,37-43,53,62-63H,9-10,15,20-23,26-27,51-52H2,1-3H3,(H,54,67)(H,55,68)(H,56,66)(H,57,69)(H,58,64)(H,59,70)(H,60,65)/t29-,35+,37+,38+,39-,40-,41+,42-,43-/m1/s1 |

InChIキー |

KBXJEGQBFLLJFL-ILNSAXFWSA-N |

異性体SMILES |

C[C@H]([C@@H](C=O)NC(=O)[C@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)O |

正規SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C=O)C(C)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

H-D-フェニルアラニン-システイン-チロシン-D-トリプトファン-リシン-バリン-システイン-スレオニン-NH2 の合成には、通常、固相ペプチド合成 (SPPS) が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、次の手順が含まれます。

樹脂ローディング: 最初のアミノ酸は、固体樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、成長中の鎖にカップリングされます。

繰り返し: 手順 2 と 3 が、目的の配列が得られるまで繰り返されます。

切断: ペプチドは樹脂から切断され、精製されます。

工業生産方法

工業的な環境では、このペプチドの製造には、SPPS プロセスを合理化する自動ペプチド合成装置が用いられる場合があります。これらの装置は、複数の合成サイクルを処理でき、高収率と高純度が保証されます。さらに、大規模生産には、効率を最大化するために、温度、溶媒、試薬濃度などの反応条件を最適化する必要がある場合があります。

化学反応の分析

科学研究への応用

H-D-フェニルアラニン-システイン-チロシン-D-トリプトファン-リシン-バリン-システイン-スレオニン-NH2: は、科学研究でいくつかの用途があります。

医薬品化学: 特定の受容体や酵素を標的とするペプチドベースの薬物の開発に使用されます。

生物学研究: このペプチドは、タンパク質-タンパク質相互作用、受容体結合、シグナル伝達経路の研究のためのツールとして役立ちます。

産業用途: バイオセンサーや診断アッセイの製造に使用できます。

科学的研究の応用

H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: has several applications in scientific research:

Medicinal Chemistry: It is used in the development of peptide-based drugs targeting specific receptors or enzymes.

Biological Research: The peptide serves as a tool for studying protein-protein interactions, receptor binding, and signal transduction pathways.

Industrial Applications: It can be used in the production of biosensors and diagnostic assays.

作用機序

類似化合物の比較

H-D-フェニルアラニン-システイン-チロシン-D-トリプトファン-リシン-バリン-システイン-スレオニン-NH2: は、次のような他の類似のペプチドと比較することができます。

D-フェニルアラニン-システイン-チロシン-D-トリプトファン-オルニチン-スレオニン-ペニシラミン-スレオニン-NH2: このペプチドは、μオピオイド受容体の選択的アンタゴニストです.

H-チロシン-システイン-フェニルアラニン-アラニン-トリプトファン-リシン-スレオニン-フェニルアラニン-システイン-OH: ソマトスタチン受容体サブタイプ sst4 アゴニスト.

H-D-フェニルアラニン-システイン-チロシン-D-トリプトファン-リシン-バリン-システイン-スレオニン-NH2 の独自性は、その特定の配列と、天然アミノ酸と非天然アミノ酸の両方の存在にあります。これらは、独自の生物学的活性と潜在的な治療用途を与えます。

類似化合物との比較

H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2: can be compared with other similar peptides, such as:

D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Ornithine-Threonine-Penicillamine-Threonine-NH2: This peptide is a selective antagonist of mu-opioid receptors.

H-Tyrosine-Cysteine-Phenylalanine-Alanine-Tryptophan-Lysine-Threonine-Phenylalanine-Cysteine-OH: A somatostatin receptor subtype sst4 agonist.

The uniqueness of H-D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threonine-NH2 lies in its specific sequence and the presence of both natural and unnatural amino acids, which confer distinct biological activities and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。